2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity in Organometallic Chemistry
- Research on the synthesis and intermediates in the formation of terphenyl-substituted silanetriols showcases the reactivity and potential applications of silanes and organoboron compounds in developing new materials with unique properties (Pietschnig, Belaj, & Tirrée, 2004).
Polymer Science and Materials Engineering
- The precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the role of organoboron compounds in facilitating controlled polymerization processes, leading to materials with tailored properties (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Organic Synthesis and Catalysis
- The development of new protocols for tri- and difluoromethylation of various skeletons, highlighting the significance of fluorinated organoboron compounds in synthetic organic chemistry, especially for the introduction of fluorinated groups in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Energy Storage and Electrochemistry
- Studies on fluorosilane compounds with oligo(ethylene oxide) substituents as safe electrolyte solvents for high-voltage lithium-ion batteries indicate the potential of fluorinated organoboron compounds in improving the safety and efficiency of energy storage systems (Wang, Mai, Luo, Yan, & Zhang, 2016).
Mechanism of Action
Target of Action
Similar compounds, such as 2-formylphenylboronic acids, have been shown to interact with cytoplasmic leucyl-trna synthetase (leurs) of microorganisms .
Mode of Action
It is known that pinacol boronic esters, a class of compounds to which this compound belongs, are involved in catalytic protodeboronation . This process involves a radical approach and is used in organic synthesis .
Biochemical Pathways
The protodeboronation process, which this compound is involved in, is a key step in various synthetic transformations .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential as an antibacterial agent .
Properties
IUPAC Name |
2-[2-fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)10-8(15)6-5-7-9(10)19-13(16,17)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENZHWWXEZESBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246728-28-7 |
Source
|
Record name | 2-[2-fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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